3'-Hydroxy-4'-methoxydiclofenac
Overview
Description
3’-Hydroxy-4’-methoxydiclofenac: is an organochlorine compound that is a metabolite of diclofenac. It has hydroxy and methoxy groups at positions 3’ and 4’ respectively. The compound is known for its role as a drug metabolite and allergen .
Mechanism of Action
Target of Action
3’-Hydroxy-4’-methoxydiclofenac is a metabolite of diclofenac , which is a non-steroidal anti-inflammatory drug (NSAID) . The primary targets of diclofenac are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
By inhibiting these enzymes, it reduces the synthesis of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes disrupts the biochemical pathway that leads to the production of prostaglandins . This results in a decrease of prostaglandins in peripheral tissues, which are responsible for sensitizing afferent nerves and potentiating the action of bradykinin in inducing pain .
Pharmacokinetics
Diclofenac is 100% absorbed after oral administration . The metabolites of diclofenac include 4’-hydroxy-, 5-hydroxy-, 3’-hydroxy-, 4’,5-dihydroxy- and 3’-hydroxy-4’-methoxy-diclofenac . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy diclofenac is primarily mediated by CPY2C9 .
Result of Action
The result of the action of 3’-Hydroxy-4’-methoxydiclofenac is a reduction in the production of prostaglandins, leading to decreased inflammation and pain .
Biochemical Analysis
Biochemical Properties
As a metabolite of diclofenac, it may interact with various enzymes, proteins, and other biomolecules in a similar manner to diclofenac
Cellular Effects
As a metabolite of diclofenac, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Industrial Production Methods: There is limited information on the industrial production methods of 3’-Hydroxy-4’-methoxydiclofenac. It is primarily produced as a metabolite of diclofenac in biological systems .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-4’-methoxydiclofenac undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxy and methoxy groups.
Reduction: This reaction can potentially reduce the compound to simpler forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not extensively documented. typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reduction might involve reducing agents like lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3’-Hydroxy-4’-methoxydiclofenac is studied for its reactivity and potential as a synthetic intermediate .
Biology: In biological research, it is examined for its role as a metabolite of diclofenac and its interactions with biological systems .
Medicine: In medicine, the compound is of interest due to its role as a drug metabolite and its potential effects on drug efficacy and safety .
Industry: In the pharmaceutical industry, 3’-Hydroxy-4’-methoxydiclofenac is used as a reference standard for the analysis of diclofenac metabolism .
Comparison with Similar Compounds
- 3’-Hydroxydiclofenac
- 4’-Hydroxydiclofenac
- 5-Hydroxydiclofenac
- 4’,5-Dihydroxydiclofenac
Comparison: 3’-Hydroxy-4’-methoxydiclofenac is unique due to the presence of both hydroxy and methoxy groups, which may influence its reactivity and biological activity compared to other hydroxylated metabolites of diclofenac .
Properties
IUPAC Name |
2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZBLAHGKGDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147675 | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106610-60-0 | |
Record name | 3′-Hydroxy-4′-methoxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106610-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxy-4'-methoxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90147675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXY-4'-METHOXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3'-Hydroxy-4'-methoxydiclofenac (VI) unique compared to other diclofenac metabolites?
A1: this compound (VI) stands out as a human-specific metabolite of diclofenac sodium. [] Unlike other metabolites like 4′-Hydroxydiclofenac (II) and 3′-hydroxydiclofenac, which are quickly eliminated, VI exhibits a significantly longer half-life in human plasma, leading to its accumulation after repeated diclofenac administration. [] This accumulation suggests potential implications for long-term exposure and effects in humans.
Q2: How is this compound (VI) formed in the body?
A2: Research using humanized chimeric mice models suggests that VI is generated through a two-step metabolic pathway. [] Initially, diclofenac is metabolized into 4′-Hydroxydiclofenac (II), which then serves as a precursor for the formation of VI. [] This metabolic pathway highlights the complex enzymatic processes involved in diclofenac metabolism, particularly in humans.
Q3: Can you elaborate on the significance of humanized chimeric mice models in studying this compound (VI)?
A3: Humanized chimeric mice, specifically the TK-NOG model, have proven to be valuable tools in studying human-specific drug metabolism, including that of diclofenac. [] These mice, with their humanized livers, can generate VI and other human-specific metabolites like the monochlorinated glutathione conjugate (M4 or M5). [] This characteristic enables researchers to investigate the formation, accumulation, and potential effects of VI in a model that closely mimics human metabolism.
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